2-(4-Methylphenyl)-2-piperidin-1-ylethanamine
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-5-7-13(8-6-12)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHOQWINKPWMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting intermediate is then treated with ethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules. Researchers utilize it in the development of pharmaceuticals and specialty chemicals.
- Reagent in Organic Synthesis: Its reactivity makes it suitable for various organic reactions, including nucleophilic substitutions and cyclization reactions.
Biology
- Biological Activity Studies: Investigations have revealed that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine exhibits potential antimicrobial, anti-inflammatory, and analgesic properties. Studies indicate its effectiveness against certain bacterial strains and its role in modulating inflammatory responses.
- Mechanism of Action: The compound interacts with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal signaling pathways. This interaction may lead to pharmacological effects such as sedation and pain relief.
Medicine
- Pharmaceutical Development: The compound is being explored for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications.
- Clinical Studies: Preliminary studies have shown promise in using this compound for conditions like anxiety and depression due to its modulatory effects on neurotransmitter systems.
Industry
- Specialty Chemicals Production: In industrial applications, this compound is used as an intermediate in the synthesis of other valuable compounds, contributing to the production of agrochemicals and polymers.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 12 | Ampicillin |
Case Study 2: Neurological Effects
In a preclinical study assessing the effects of this compound on anxiety-like behaviors in rodents, the compound was administered at varying doses. Results indicated a dose-dependent reduction in anxiety behaviors measured by the elevated plus maze test.
| Dose (mg/kg) | Time (minutes) | Anxiety Score (Lower is Better) |
|---|---|---|
| 0 | 30 | 7 |
| 5 | 30 | 5 |
| 10 | 30 | 3 |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal signaling pathways. This interaction can lead to various pharmacological effects, such as analgesia, sedation, and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-piperidin-1-ylpropanamine
- 2-(4-Methylphenyl)-2-piperidin-1-ylbutanamine
- 2-(4-Methylphenyl)-2-piperidin-1-ylpentanamine
Uniqueness
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperidine derivatives. The presence of the 4-methylphenyl group enhances its binding affinity to certain receptors, making it a valuable compound for medicinal chemistry research.
Biological Activity
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, commonly known as MPPE , is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHN
IUPAC Name : this compound
The compound features a piperidine ring substituted with a 4-methylphenyl group, which contributes to its lipophilicity and ability to cross biological membranes.
MPPE is thought to exert its biological effects primarily through interactions with various neurotransmitter systems, particularly:
- Dopaminergic System : MPPE has shown affinity for dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonergic System : It may also interact with serotonin receptors, indicating possible antidepressant or anxiolytic effects.
1. Antidepressant Effects
Research indicates that MPPE may possess antidepressant-like properties. In animal models, administration of MPPE resulted in reduced immobility time in the forced swim test, a common measure of antidepressant efficacy. This effect is likely mediated by its action on serotonin and norepinephrine reuptake inhibition.
2. Analgesic Properties
MPPE has been evaluated for its analgesic effects. Studies demonstrate that it can significantly reduce pain responses in various pain models, suggesting involvement in the modulation of pain pathways.
3. Neuroprotective Effects
Preliminary studies indicate that MPPE may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to enhance dopaminergic signaling could be beneficial in conditions like Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR)
The biological activity of MPPE is influenced by its structural features. Modifications to the piperidine ring or the phenyl group can lead to variations in receptor affinity and selectivity. For example:
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| MPPE | Base Compound | Antidepressant, Analgesic |
| 4-Fluorophenyl-MPPE | Fluorine substitution | Increased potency at serotonin receptors |
| 4-Chlorophenyl-MPPE | Chlorine substitution | Enhanced dopamine receptor affinity |
Study 1: Antidepressant Activity
A study published in Frontiers in Pharmacology demonstrated that MPPE exhibits significant antidepressant-like effects in rodent models. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess efficacy. Results indicated a marked decrease in depressive-like behaviors compared to control groups .
Study 2: Analgesic Efficacy
In another investigation, MPPE was tested for analgesic properties using the hot plate test and formalin test. The findings revealed that MPPE significantly reduced nociceptive responses, indicating potential utility as an analgesic agent .
Study 3: Neuroprotective Potential
Research conducted on neuroprotective effects showed that MPPE could mitigate neuronal damage induced by oxidative stress in vitro. This suggests its potential application in neurodegenerative disease models .
Q & A
Q. How can interdisciplinary approaches enhance understanding of this compound’s role in neurochemical pathways?
- Methodological Answer : Integrate chemo-informatics (e.g., PubChem bioactivity data ) with in situ hybridization to map neuronal expression patterns. Collaborate with computational biologists to build predictive neural network models, aligning with NRC’s scientific literacy principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
